REACTION_CXSMILES
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OS(O)(=O)=O.O=S(=O)=O.O[C:11]12[CH2:20][CH:15]3[CH2:16][CH:17]([CH2:19][CH:13]([C:14]3=[O:21])[CH2:12]1)[CH2:18]2.[Na+].[Cl-].[CH:24]([OH:26])=[O:25]>>[O:21]=[C:14]1[CH:15]2[CH2:20][C:11]3([C:24]([OH:26])=[O:25])[CH2:18][CH:17]([CH2:19][CH:13]1[CH2:12]3)[CH2:16]2 |f:0.1,3.4|
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Name
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Quantity
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2.2 L
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Type
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reactant
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Smiles
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OS(=O)(=O)O.O=S(=O)=O
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Name
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Quantity
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220 g
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Type
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reactant
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Smiles
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OC12CC3C(C(CC(C1)C3)C2)=O
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Name
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Quantity
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1.1 L
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Type
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reactant
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Smiles
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C(=O)O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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OS(=O)(=O)O.O=S(=O)=O
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Name
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Quantity
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4 L
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Type
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reactant
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Smiles
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[Na+].[Cl-]
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
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overhead stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 5 L 4-neck flask equipped with N2 inlet/bubbler with H2O trap
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Type
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TEMPERATURE
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Details
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to maintain the internal temperature between 70-90° C
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Type
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STIRRING
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Details
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After stirring an additional 2 hours at 70° C
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The reaction solution was cooled to 10° C. in an ice bath
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Type
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CUSTOM
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Details
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the crude reaction mixture
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Type
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CUSTOM
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Details
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was quenched into the brine solution in batches
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Type
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TEMPERATURE
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Details
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maintaining an internal temperature <70° C
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Type
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CUSTOM
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Details
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The quenched reaction solution
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Type
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EXTRACTION
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Details
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The combined product solutions were extracted 3×5 volumes with CH2Cl2 (3×2.2 L)
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Type
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WASH
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Details
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the combined CH2Cl2 layers were then washed 1×2 volumes with 10% NaCl (1 L)
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Type
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EXTRACTION
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Details
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The CH2Cl2 solution was then extracted 3×5 volumes with 10% Na2CO3 (3×2.2 L)
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Type
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WASH
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Details
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The combined Na2CO3 extracts were washed with 1×2 volumes with CH2Cl2 (1 L)
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Type
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EXTRACTION
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Details
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The acidic solution was then extracted 3×5 volumes with CH2Cl2 (3×2.2 L)
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Type
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WASH
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Details
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the organic layer was washed 1×2 volumes with 10% NaCl
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Type
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DRY_WITH_MATERIAL
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Details
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The organic solution was then dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated to ˜1/4 volume
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Type
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DISTILLATION
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Details
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chase distilled with 2 volumes EtOAc (1 L)
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Type
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DISTILLATION
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Details
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Nucleation occurred during this distillation
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Type
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DISTILLATION
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Details
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The suspension was then chase distilled 2×5 volumes (2×2 L) with heptane
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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FILTRATION
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Details
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The suspension was then filtered
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Type
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WASH
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Details
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to wash the wet cake
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Type
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DRY_WITH_MATERIAL
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Details
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The resultant material was dried overnight at 50° C.
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Duration
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8 (± 8) h
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Name
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Type
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product
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Smiles
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O=C1C2CC3(CC(CC1C3)C2)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |